Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiate the Target from Des-Formyl Analogs
The target compound possesses three hydrogen-bond acceptors (nitrile N, formyl O, pyrrolidinone O) and a TPSA of 61.17 Ų, compared with only two H-bond acceptors and a TPSA of 44.1 Ų for the des-formyl analog 2-(2-oxopyrrolidin-1-yl)benzonitrile . This 17.07 Ų increase in TPSA and the additional H-bond acceptor directly impact predicted aqueous solubility, membrane permeability, and target-binding pharmacophore compatibility . The 3-formyl regioisomer (CAS 1260758-66-4) shares identical computed TPSA (61.17 Ų) and H-bond acceptor count (3), confirming that the formyl group—not its position—drives this differentiation versus the des-formyl series .
| Evidence Dimension | Computed TPSA and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 61.17 Ų; H_Acceptors = 3 |
| Comparator Or Baseline | 2-(2-oxopyrrolidin-1-yl)benzonitrile: TPSA = 44.1 Ų; H_Acceptors = 2. 3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile: TPSA = 61.17 Ų; H_Acceptors = 3. |
| Quantified Difference | ΔTPSA = +17.07 Ų and ΔH_Acceptors = +1 vs. des-formyl analog; ΔTPSA = 0 and ΔH_Acceptors = 0 vs. 3-formyl isomer. |
| Conditions | Computed values from Leyan product specification pages using standard molecular descriptor algorithms. |
Why This Matters
Higher TPSA and additional H-bond acceptor capacity influence predicted oral bioavailability and solubility, which are critical filters in early-stage drug discovery candidate selection.
